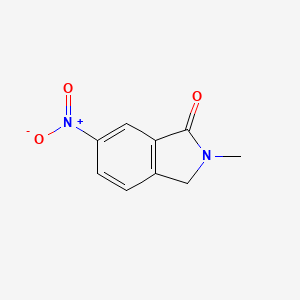

2-Methyl-6-nitro-isoindolin-1-one

Description

Historical Context and Evolution of Isoindolinone Derivatives in Chemical Sciences

The isoindole ring system, the parent structure of isoindolinone, has been a subject of chemical investigation for over a century. nih.gov The isoindolin-1-one (B1195906) framework, a benzo-fused γ-lactam, has garnered significant interest from scientists for several decades due to its presence in a wide range of naturally occurring compounds. myskinrecipes.com Early research focused on the isolation and structural elucidation of these natural products. However, recent decades have witnessed a surge in the development of novel synthetic methodologies for creating isoindolinone derivatives. myskinrecipes.comambeed.com These advancements have made the scaffold more accessible for systematic investigation and derivatization, opening a new era in isoindolinone chemistry and allowing for the exploration of a much wider chemical space. myskinrecipes.com

Broad Pharmacological Relevance of the Isoindolinone Scaffold

The isoindolinone core is a key structural motif in numerous biologically active compounds, demonstrating a remarkable diversity of pharmacological activities. myskinrecipes.combldpharm.combldpharm.com Derivatives of this scaffold have been investigated for a multitude of therapeutic applications.

Notably, the isoindolinone framework is a component of compounds explored for the treatment of:

Cancer: Certain isoindolinone derivatives have shown promise as anticancer agents by inhibiting specific enzymes crucial for cancer cell growth and proliferation. ambeed.combldpharm.com

Neurological Disorders: The ability of some isoindolinone compounds to interact with targets in the central nervous system has led to their investigation for various neurological conditions. bldpharm.combldpharm.com

Infectious Diseases: Researchers have also explored the antimicrobial properties of isoindolinone derivatives in the quest for new agents to combat pathogens. myskinrecipes.combldpharm.com

Inflammatory Conditions: The anti-inflammatory activity of some compounds based on this scaffold has also been documented. ambeed.com

Cardiovascular Diseases: Fungi have been found to be a rich source of isoindolinone-type compounds with observed fibrinolytic activities. sigmaaldrich.com

This wide range of biological effects underscores the versatility of the isoindolinone scaffold as a template for drug design and discovery. bldpharm.com

Rationale and Academic Importance of Investigating 2-Methyl-6-nitro-isoindolin-1-one and Related Nitro-Isoindolinone Analogues

The specific academic and research interest in This compound stems from the conjugation of the proven isoindolinone scaffold with a nitro group, a functional group known to significantly influence a molecule's biological activity. The nitro group is a strong electron-withdrawing group, which can alter the electronic properties, stability, and receptor binding affinity of the parent molecule.

The rationale for its investigation is multifold:

Modulation of Biological Activity: The presence and position of a nitro group can enhance the therapeutic action of a drug. For instance, in a study on N'-substituted anilino-N-methyl-N'-nitrosoureas, analogues with electron-withdrawing nitro groups exhibited significant cytotoxicity against leukemia cells, while those with electron-donating groups did not. nih.gov This highlights the potential of the nitro group to confer potent bioactivity.

Metabolic Handles and Prodrug Potential: The nitro group can be metabolically reduced in biological systems to other functional groups, a property that can be exploited in prodrug design. myskinrecipes.com

Proven Track Record in Therapeutics: Many established drugs across various therapeutic areas, including antibacterial and anticancer agents, contain a nitro group, validating its utility in medicinal chemistry.

Intermediate for Further Synthesis: The nitro group can serve as a versatile chemical handle, allowing for further structural modifications and the creation of a library of related compounds for structure-activity relationship (SAR) studies.

A related compound, 2-Methyl-6-nitro-2H-indazole, has been identified as an intermediate in the synthesis of the antitumor agent pazopanib (B1684535), further cementing the importance of nitro-containing heterocyclic compounds in the development of modern pharmaceuticals. The investigation of This compound is therefore a logical and important step in the exploration of novel therapeutic agents.

Table 1: Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 564467-91-0 |

| Molecular Formula | C₉H₈N₂O₃ |

| Molecular Weight | 192.17 g/mol |

| SMILES Code | CN1CC2=CC=C(N+=O)C=C2C1=O |

Overview of Current Research Gaps and Future Directions in Nitro-Isoindolinone Studies

Despite the strong rationale for its investigation, a thorough review of the scientific literature reveals a significant research gap concerning This compound . While the compound is commercially available from several chemical suppliers for research purposes, there is a notable absence of published studies detailing its synthesis, characterization, or biological activity.

This lack of data presents a clear opportunity for future research. The primary directions for the study of This compound and related nitro-isoindolinones should include:

Development and Optimization of Synthetic Routes: Establishing an efficient and scalable synthesis for this compound is the first critical step. Methods such as the indium-mediated reductive condensation of nitroarenes with o-phthalaldehyde (B127526) could be explored. ambeed.com

Full Physicochemical and Structural Characterization: Comprehensive analysis using modern spectroscopic and crystallographic techniques (e.g., NMR, IR, MS, and X-ray crystallography) is necessary to unambiguously confirm its structure and properties.

In-depth Pharmacological Evaluation: Given the broad bioactivity of the isoindolinone scaffold, This compound should be screened against a wide range of biological targets. Initial assays could focus on its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of related nitro-isoindolinone analogues, varying the position of the nitro group and the substitution on the nitrogen atom, would provide valuable insights into the structural requirements for biological activity.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-6-nitro-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-10-5-6-2-3-7(11(13)14)4-8(6)9(10)12/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAEFFIFTXQYMPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C1=O)C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Methyl 6 Nitro Isoindolin 1 One and Nitro Isoindolinone Derivatives

General Synthetic Pathways to the Isoindolinone Nucleus

The construction of the isoindolinone scaffold has been an area of intense research, leading to the development of diverse synthetic strategies. These can be broadly categorized into transition metal-catalyzed reactions, metal-free approaches, and multicomponent strategies, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

Transition Metal-Catalyzed Cyclization and Coupling Reactions

Transition metal catalysis has proven to be a powerful tool for the synthesis of isoindolinones, enabling the formation of the heterocyclic ring through various C-H activation, cross-coupling, and carbonylation reactions.

Rhodium-catalyzed reactions have been extensively explored for the synthesis of isoindolinones. clockss.orggoogle.comrroij.com One notable approach involves the annulation of N-benzoylsulfonamides with alkenes. clockss.org This method allows for the efficient production of both 3-monosubstituted and 3,3-disubstituted isoindolinones. Another strategy utilizes the Rh(III)-catalyzed [4+1] annulation of benzamides with electron-deficient alkenes, which serve as a C1 synthon, under external-oxidant-free conditions. google.comrroij.com

Palladium-catalyzed reactions also feature prominently in isoindolinone synthesis. preprints.orggoogle.com A one-step synthesis of isoindole-1,3-diones has been achieved through the palladium-catalyzed aminocarbonylation of o-halobenzoates with primary amines. preprints.orggoogle.com This method demonstrates good functional group tolerance, including nitro groups.

Copper-catalyzed reactions offer a cost-effective alternative for the synthesis of isoindolinones. For instance, copper-catalyzed asymmetric hydroboration of methylene (B1212753) isoindolinone compounds has been developed, often utilizing microwave irradiation to enhance reaction rates. google.com

| Catalyst | Precursors | Key Features |

| Rhodium | N-benzoylsulfonamides and alkenes | Efficient for 3-monosubstituted and 3,3-disubstituted isoindolinones. clockss.org |

| Rhodium | Benzamides and electron-deficient alkenes | Redox-neutral [4+1] annulation without external oxidants. google.comrroij.com |

| Palladium | o-halobenzoates and primary amines | One-step synthesis of isoindole-1,3-diones with good functional group tolerance. preprints.orggoogle.com |

| Copper | Methylene isoindolinone compounds | Asymmetric hydroboration, often microwave-assisted. google.com |

Transition Metal-Free Synthetic Approaches

While transition metal-catalyzed methods are highly effective, the development of metal-free alternatives is driven by the desire for more environmentally benign and cost-effective processes. A notable metal-free approach involves the selective and diverse synthesis of isoindolinones from 2-alkynylbenzoic acids and amines, where the reaction conditions can be controlled to yield three distinct sets of isoindolinone products. nih.govnih.govnih.gov

Multicomponent and One-Pot Reaction Strategies

Multicomponent reactions (MCRs) and one-pot syntheses have gained significant attention as they offer a rapid and efficient means to construct complex molecules from simple starting materials in a single operation. chembk.comyoutube.com Isocyanide-based MCRs, in particular, have proven to be versatile for the synthesis of a wide range of heterocyclic compounds, including isoindolinones. chembk.comyoutube.comorgsyn.org These reactions often proceed with high atom economy and can generate diverse libraries of compounds for biological screening. chembk.com Another example is the one-pot synthesis of isoindolin-1-ones from nitroarenes and o-phthalaldehyde (B127526) via an indium-mediated reductive condensation reaction, which provides a direct route to the isoindolinone core from nitro-substituted precursors. clockss.org

Specific Synthetic Routes Targeting 2-Methyl-6-nitro-isoindolin-1-one and Closely Related Structures

The synthesis of this compound often involves the strategic construction of the isoindolinone ring system from appropriately substituted aromatic precursors, followed or preceded by the introduction of the nitro and methyl groups.

Synthesis from o-Substituted Aromatic Precursors

A common strategy for constructing the isoindolinone ring involves the use of ortho-substituted benzoic acid derivatives or related compounds.

2-Cyanobenzaldehydes and 2-Formylbenzoic Acids

The reaction of 2-cyanobenzaldehyde (B126161) with various nucleophiles provides a versatile entry to 3-substituted isoindolinones. For instance, a potassium carbonate-catalyzed tandem aldol/cyclization reaction of active methylene compounds with 2-cyanobenzaldehyde has been reported. google.com Furthermore, the synthesis of 3-substituted isoindolin-1-ones can be achieved through an addition reaction from 2-cyanobenzaldehyde and 2-nitroaniline (B44862) derivatives. researchgate.net

Similarly, 2-formylbenzoic acid is a key precursor for isoindolinone synthesis. A catalyst-free, three-component reaction in water using o-formylbenzoic acids, primary amines, and acetophenones has been developed to afford a wide range of isoindolinone derivatives. nih.gov

Methyl 2-(halomethyl)benzoates

While not directly leading to this compound, palladium-catalyzed carbonylative cyclization of o-halobenzoates with primary amines provides a general route to N-substituted isoindole-1,3-diones, showcasing the utility of halogenated precursors. preprints.orggoogle.com

Strategic Incorporation of the Nitro Group through Nitration or Nitro-Substituted Building Blocks

The introduction of the nitro group at the C-6 position of the isoindolinone ring is a critical step in the synthesis of the target compound. This can be achieved either by direct nitration of a pre-formed isoindolinone or by using a nitro-substituted starting material.

Nitration of the Isoindolinone Core

Direct nitration of the isoindolinone ring system can be a viable strategy, although it may lead to mixtures of isomers depending on the directing effects of the substituents present on the aromatic ring.

Use of Nitro-Substituted Building Blocks

A more regioselective approach involves the use of starting materials that already contain the nitro group in the desired position. A key precursor for the synthesis of this compound is 3-methyl-6-nitro-1H-indazole. rroij.com The synthesis of pazopanib (B1684535), a potent anticancer drug, often starts from this intermediate. rroij.compreprints.orggoogle.com The synthesis of 3-methyl-6-nitro-1H-indazole itself can be achieved from 2-ethyl-5-nitroaniline (B1661927) through cyclization in glacial acetic acid in the presence of aqueous sodium nitrite. rroij.com

A significant one-pot synthesis involves the indium-mediated reductive condensation of various nitroarenes with o-phthalaldehyde to directly yield isoindolin-1-ones. clockss.org This method is particularly relevant as it directly utilizes a nitro-substituted aromatic compound to form the isoindolinone ring.

The synthesis of this compound can be envisioned through a multi-step sequence starting from readily available materials. For instance, the nitration of o-xylene (B151617) can produce a mixture of nitro-o-xylenes, from which 4-nitro-o-xylene can be isolated. google.comnih.govresearchgate.net Subsequent functionalization and cyclization would lead to the desired product.

A crucial step in the synthesis of the target compound is the N-methylation of the isoindolinone nitrogen. While general methods for N-methylation of amines and nitro compounds using reagents like dimethyl sulfate (B86663) or methyl iodide are well-established, a specific, high-yielding procedure for the N-methylation of 6-nitro-isoindolin-1-one is a key transformation. google.comnih.govnih.govyoutube.comeurekaselect.comresearchgate.netresearchgate.netliv.ac.uk Patent literature describes the methylation of 3-methyl-6-nitro-1H-indazole using reagents like trimethyl orthoformate or methyl iodide as part of the synthesis of pazopanib intermediates. google.comrroij.com

A plausible synthetic route to this compound is outlined below, based on the synthesis of related pazopanib intermediates:

Nitration: Nitration of a suitable precursor, such as 2-methylaniline, can introduce the nitro group. The synthesis of 2-methyl-6-nitroaniline (B18888) has been studied, often involving acetylation followed by nitration and subsequent hydrolysis.

Formation of the Indazole Ring: The resulting nitroaniline can be converted to a diazonium salt and then cyclized to form a 6-nitro-1H-indazole derivative.

Methylation: The indazole nitrogen can be methylated using a suitable methylating agent like methyl iodide or dimethyl sulfate. google.comnih.gov

Conversion to Isoindolinone: The methylated indazole can then be transformed into the final this compound through a series of steps that may involve oxidation and rearrangement.

| Precursor | Reagents and Conditions | Product |

| 2-Ethyl-5-nitroaniline | Glacial acetic acid, aq. NaNO2 | 3-Methyl-6-nitro-1H-indazole rroij.com |

| 3-Methyl-6-nitro-1H-indazole | Trimethyl orthoformate | 2,3-Dimethyl-6-nitro-2H-indazole rroij.com |

| o-Phthalaldehyde and Nitroarenes | Indium, Acetic Acid, Toluene (reflux) | Substituted Isoindolin-1-ones clockss.org |

| 2-Cyanobenzaldehyde and 2-Nitroanilines | Base | 3-((Nitrophenyl)amino)isoindolin-1-ones researchgate.net |

Regioselective Synthesis of Substituted Nitro-Isoindolinones

Regioselectivity is a critical consideration in the synthesis of substituted isoindolinones, especially when multiple reactive sites are present on the aromatic ring. The directing effects of substituents, including the nitro group, play a pivotal role in determining the outcome of cyclization and functionalization reactions.

One effective strategy involves the indium-mediated reductive condensation of various nitroarenes with o-phthalaldehyde. clockss.org This one-pot reaction proceeds via the reduction of the nitro group to an amine, which then condenses with the dialdehyde (B1249045) and cyclizes to form the isoindolinone core. The reaction generally provides moderate yields and works for a range of substituted nitroarenes, demonstrating its utility in creating a library of 2-aryl-isoindolinones. The regiochemistry is inherently controlled by the starting materials, with the nitrogen of the original nitroarene becoming the nitrogen of the isoindolinone ring. clockss.org

Another approach to achieving regioselectivity is through the cyclization of carefully designed precursors. For instance, the synthesis of 3-substituted isoindolin-1-ones can be achieved through the regioselective hydrolysis or nucleophilic attack on a 2-cyano group of a styryl-containing nitrile, followed by a 5-exo-trig cyclization involving the double bond. researchgate.net Spectroscopic methods are crucial to confirm the structure and the specific regiochemistry of the resulting products. researchgate.net

Visible-light-mediated denitrogenative alkene insertion of 1,2,3-benzotriazin-4(3H)-ones has also emerged as a powerful regioselective method for synthesizing 3-substituted isoindolinones. organic-chemistry.org This process offers wide functional group tolerance and proceeds under mild conditions. Furthermore, transition-metal-free, base-mediated cascade reactions can produce substituted 3-hydroxyisoindolinones with high regioselectivity via C-C bond coupling and N-α-sp³ C-H bond hydroxylation. organic-chemistry.org

Table 1: Examples of Regioselective Synthesis of Isoindolinones

| Starting Material 1 | Starting Material 2 | Method | Product | Yield | Reference |

| Nitrobenzene | o-Phthalaldehyde | Indium/AcOH mediated reductive condensation | 2-Phenylisoindolin-1-one | 72% | clockss.org |

| 1-Chloro-4-nitrobenzene | o-Phthalaldehyde | Indium/AcOH mediated reductive condensation | 2-(4-Chlorophenyl)isoindolin-1-one | 68% | clockss.org |

| 2-Cyano-N-styrylaniline | - | Base-mediated cyclization | 3-Phenylisoindolin-1-one | N/A | researchgate.net |

| 1,2,3-Benzotriazin-4(3H)-one | Styrene | Visible-light photocatalysis | 3-Phenylisoindolin-1-one | N/A | organic-chemistry.org |

Asymmetric Synthesis of Chiral Nitro-Isoindolinone Frameworks

The development of asymmetric methods to synthesize chiral isoindolinones is a major focus in organic chemistry, driven by the fact that the biological activity of these compounds often resides in a single enantiomer. acs.orgnih.gov Creating chiral centers, particularly quaternary stereocenters at the C3 position, is a significant synthetic challenge. nih.govresearchgate.net Methodologies are broadly divided into catalytic asymmetric approaches and those mediated by chiral auxiliaries.

Catalytic Asymmetric Methodologies

Catalytic asymmetric synthesis offers an atom-economical and efficient route to enantioenriched isoindolinones. This field is dominated by organocatalysis and transition-metal catalysis.

A notable organocatalytic method is the asymmetric cascade aza-Henry/lactamization reaction. acs.org This strategy has been successfully applied to the synthesis of 3-(nitromethyl)isoindolin-1-ones from α-amido sulfones derived from 2-formyl benzoates. The use of a neutral bifunctional organocatalyst, such as Takemoto's catalyst, is crucial for achieving high enantioselectivity (up to 98% ee) and facilitating the final lactamization step. acs.org Chiral phosphoric acids and thioureas are other classes of organocatalysts that have proven effective in these transformations. nih.gov

Chiral phase-transfer catalysis represents another powerful tool. Bifunctional ammonium (B1175870) salts have been used to catalyze the cascade reaction of 2-acetylbenzonitrile (B2691112) with dimethyl malonate, yielding 3,3-disubstituted isoindolinones with a quaternary stereocenter in high yields and moderate enantioselectivity. nih.gov

Transition-metal catalysis provides a complementary set of tools. Rh(I)-catalyzed asymmetric arylation of boronic acids to 2-halobenzaldimines, followed by an intramolecular aminocarbonylation, produces chiral 3-substituted isoindolinones with high enantiomeric excess. nih.gov This method avoids the use of carbon monoxide gas by using an aldehyde as the carbonyl source and can even be performed in a one-pot sequence. nih.gov Nickel-catalyzed reductive dicarbofunctionalization of enamides using a chiral Bn-Biox ligand has also been shown to produce 3,3-dialkyl-substituted isoindolinones with excellent enantioselectivities. organic-chemistry.org

Table 2: Examples of Catalytic Asymmetric Synthesis of Isoindolinones

| Substrate | Reagent | Catalyst System | Product Type | Yield | ee (%) | Reference |

| α-Amido sulfone | Nitromethane | Takemoto's Catalyst | 3-(Nitromethyl)isoindolin-1-one | Good | Up to 98 | acs.org |

| 2-Halobenzaldimine | Arylboronic acid | Rh(I)/Chiral Ligand | 3-Arylisoindolin-1-one | Moderate to High | High | nih.gov |

| 2-Acetylbenzonitrile | Dimethyl malonate | Bifunctional Ammonium Salt (Phase Transfer) | 3-Methyl-3-(dicarbomethoxy)methyl-isoindolin-1-one | High | Moderate | nih.gov |

| 1,1-Disubstituted enamide | Alkyl iodide | Ni/Chiral Bn-Biox Ligand | 3,3-Dialkyl-isoindolin-1-one | N/A | Excellent | organic-chemistry.org |

Chiral Auxiliary-Mediated Approaches

The use of a covalently bonded chiral auxiliary is a classic and reliable strategy for inducing stereoselectivity. acs.orgchim.it In this approach, a chiral molecule is attached to the isoindolinone precursor, directing subsequent reactions to occur on a specific face of the molecule. After the desired stereocenter is set, the auxiliary is cleaved to yield the final chiral product.

A highly effective method involves the direct alkylation of carbanions derived from N-tert-butylsulfinyl-isoindolin-1-ones. acs.org These chiral precursors can be synthesized in two steps from methyl 2-formylbenzoates. Deprotonation with a strong base like lithium diisopropylamide (LDA) followed by alkylation affords 3-substituted isoindolinones in excellent yields and with high diastereomeric ratios. The sulfinyl group acts as a powerful chiral directing group and can be readily removed under acidic conditions. acs.org

Other auxiliaries, such as (R)- or (S)-phenylglycinol, have also been employed. acs.orgchim.it For example, the condensation of (R)-phenylglycinol with 2-formylbenzoic acid can produce a tricyclic γ-lactam as a single diastereoisomer. chim.it While effective, these methods can sometimes yield only moderate diastereoselectivity for certain substrates, and some auxiliaries can be expensive or challenging to install. acs.org

Table 3: Examples of Chiral Auxiliary-Mediated Synthesis of Isoindolinones

| Isoindolinone Precursor | Electrophile | Diastereomeric Ratio (dr) | Overall Yield | Reference |

| (S)-2-(tert-Butylsulfinyl)isoindolin-1-one | Benzyl bromide | >99:1 | 95% | acs.org |

| (S)-2-(tert-Butylsulfinyl)isoindolin-1-one | Methyl iodide | 96:4 | 98% | acs.org |

| (S)-2-(tert-Butylsulfinyl)isoindolin-1-one | Ethyl iodide | 97:3 | 96% | acs.org |

| Phenylglycinol-derived lactam | N/A (Cyclization) | Single diastereoisomer | Good | chim.it |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., 1D and 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 2-Methyl-6-nitro-isoindolin-1-one by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, specific chemical shifts (δ) are predicted for the aromatic protons, the methylene (B1212753) protons, and the methyl protons. The aromatic region would typically display complex splitting patterns due to spin-spin coupling between adjacent protons on the benzene (B151609) ring. The N-methyl group would appear as a singlet, while the methylene protons adjacent to the nitrogen would also produce a singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. oregonstate.edu The spectrum for this compound would show distinct signals for the carbonyl carbon, the aromatic carbons (with those closer to the electron-withdrawing nitro group shifted downfield), the methylene carbon, and the methyl carbon. oregonstate.eduresearchgate.net

2D NMR Techniques: To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to map out the spin systems within the molecule, particularly within the aromatic ring. sdsu.eduprinceton.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. sdsu.eduprinceton.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduprinceton.eduyoutube.com This is particularly useful for identifying the connectivity across quaternary carbons (like the carbonyl and the carbons of the aromatic ring bearing substituents) and for piecing together the entire molecular framework. For instance, correlations would be expected between the N-methyl protons and the carbonyl carbon, as well as the methylene carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous structures and general spectroscopic principles.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| C=O (C1) | - | ~168 | CH₂ (C3), N-CH₃ |

| N-CH₃ | ~3.1 (s, 3H) | ~30 | C=O (C1), CH₂ (C3) |

| CH₂ (C3) | ~4.5 (s, 2H) | ~50 | C=O (C1), C3a, C4 |

| Aromatic CH (C4) | ~7.8 (d) | ~125 | C3, C5, C7a |

| Aromatic CH (C5) | ~8.3 (dd) | ~128 | C4, C6, C7 |

| Aromatic C-NO₂ (C6) | - | ~148 | H5, H7 |

| Aromatic CH (C7) | ~8.5 (d) | ~122 | C5, C6, C7a |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis (e.g., ESI-MS, HR-MS)

Mass spectrometry (MS) is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS): Techniques like Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer are used to determine the precise mass of the molecular ion. For this compound (C₉H₈N₂O₃), the exact mass of the molecular ion [M+H]⁺ would be measured and compared to the calculated theoretical mass to confirm the elemental composition.

Fragmentation Analysis: The fragmentation pattern in MS provides a fingerprint of the molecule's structure. Key fragmentation pathways for this compound would likely involve the loss of the nitro group (NO₂, 46 Da) or parts of it, such as NO (30 Da) or O (16 Da), which is characteristic of nitroaromatic compounds. nih.govresearchgate.net Other common fragmentations could include the loss of carbon monoxide (CO, 28 Da) from the lactam ring or the cleavage of the methyl group (CH₃, 15 Da). libretexts.org Analyzing these fragments helps to confirm the presence of the key functional groups and their arrangement.

Table 2: Predicted Mass Spectrometry Data for this compound Predicted data based on molecular structure and known fragmentation patterns.

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M]⁺ | C₉H₈N₂O₃ | 192.05 | Molecular Ion |

| [M-NO₂]⁺ | C₉H₈NO | 146.06 | Loss of nitro group |

| [M-CO]⁺ | C₈H₈N₂O₂ | 164.06 | Loss of carbon monoxide |

| [M-CH₃]⁺ | C₈H₅N₂O₃ | 177.03 | Loss of methyl group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. spectroscopyonline.com

The IR spectrum of this compound is expected to show several characteristic absorption bands:

Nitro Group (NO₂): Strong and distinct asymmetric and symmetric stretching vibrations are characteristic of the nitro group. These typically appear around 1550-1500 cm⁻¹ and 1370-1330 cm⁻¹, respectively. spectroscopyonline.com

Carbonyl Group (C=O): A strong absorption band corresponding to the stretching vibration of the carbonyl group in the five-membered lactam ring is expected in the region of 1700-1680 cm⁻¹.

Aromatic Ring: C=C stretching vibrations within the aromatic ring typically appear in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching is observed above 3000 cm⁻¹. libretexts.org

Aliphatic C-H Bonds: Stretching and bending vibrations of the methyl and methylene groups would be observed in the 2960-2850 cm⁻¹ and 1470-1360 cm⁻¹ regions, respectively. libretexts.org

Table 3: Predicted Infrared (IR) Absorption Frequencies for this compound Predicted data based on characteristic functional group frequencies.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H (CH₃, CH₂) | Stretch | 2960 - 2850 |

| Lactam C=O | Stretch | 1700 - 1680 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Nitro NO₂ | Asymmetric Stretch | 1550 - 1500 |

| Nitro NO₂ | Symmetric Stretch | 1370 - 1330 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The spectrum arises from the absorption of UV or visible light, which promotes electrons from a lower energy ground state to a higher energy excited state.

For this compound, the UV-Vis spectrum is dominated by the electronic transitions within the nitrated aromatic ring system. The presence of the nitro group, a strong chromophore, and the fused lactam ring results in a conjugated system that absorbs in the UV region. Expected transitions include π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity, arise from the aromatic system, while the lower intensity n → π* transitions involve the non-bonding electrons on the oxygen atoms of the nitro and carbonyl groups. The position of the maximum absorbance (λmax) is sensitive to the solvent polarity.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. mdpi.com This method involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high accuracy.

While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as 2-Methyl-6-nitro-2H-indazole, reveals key structural features. nih.govresearchgate.net A crystallographic study of this compound would definitively confirm the planarity of the isoindolinone ring system and determine the orientation of the nitro group relative to the aromatic ring. It would also provide crucial information on intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the crystal packing. nih.govresearchgate.net

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Stability Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations can provide deep insights into the electronic structure, chemical reactivity, and thermodynamic stability of 2-Methyl-6-nitro-isoindolin-1-one. These calculations are fundamental to understanding how the molecule will behave in various chemical environments.

Molecular Electrostatic Potential (MEP) is a crucial descriptor for understanding the reactive behavior of a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, revealing the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov This information is vital for predicting how this compound will interact with other molecules, including biological targets.

The MEP map is color-coded to visualize these properties:

Red: Indicates regions of high electron density and strong negative electrostatic potential, representing likely sites for electrophilic attack. For this compound, these areas are expected around the oxygen atoms of the nitro and carbonyl groups. nih.gov

Blue: Represents regions of low electron density and positive electrostatic potential, indicating sites susceptible to nucleophilic attack.

Green: Denotes areas of neutral or zero potential. nih.gov

By analyzing the MEP map, one can predict the non-covalent interactions, such as hydrogen bonding, that are critical for ligand-receptor binding.

Table 1: Interpretation of Molecular Electrostatic Potential (MEP) Colors

| Color | Electrostatic Potential | Type of Interaction Site |

|---|---|---|

| Red | Negative | Electrophilic Attack |

| Blue | Positive | Nucleophilic Attack |

| Green | Near-Zero | Van der Waals Interaction |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy difference between the HOMO and LUMO, referred to as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's chemical reactivity and kinetic stability.

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy suggests a greater tendency to act as an electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a greater capacity to act as an electron acceptor.

HOMO-LUMO Gap (ΔE): A small energy gap implies that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. A large gap suggests higher stability and lower chemical reactivity.

For isoindoline-1,3-dione derivatives, DFT-based calculations have been used to determine these FMO energies, providing insights into their antimycobacterial activity. nih.gov Similar calculations for this compound would be invaluable in characterizing its electronic properties and predicting its reactivity in various chemical reactions.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.govnih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and identifying potential drug candidates. nih.gov The process involves placing the ligand (in this case, this compound) into the binding site of a protein and using a scoring function to estimate the binding affinity. nih.gov

Docking studies could elucidate the potential of this compound as an inhibitor for various enzymes or receptors. For instance, similar studies on isatin (B1672199) derivatives have identified potent inhibitors of aldehyde dehydrogenase (ALDH) isoforms, which are important targets in cancer therapy. nih.gov Such studies would reveal key interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking between the compound and amino acid residues in the active site of a target protein. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. uva.nl MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing detailed information on conformational changes and the stability of the ligand-protein complex. uva.nl

For this compound, MD simulations could:

Analyze its conformational flexibility in solution.

Assess the stability of the binding pose predicted by docking studies.

Investigate the dynamic behavior of the ligand within the binding pocket of a target protein.

Calculate the binding free energy, providing a more accurate estimation of binding affinity.

These simulations are crucial for understanding the dynamic nature of molecular recognition and for refining the design of more potent and selective inhibitors.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Analysis

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADME prediction tools use computational models to estimate these properties, reducing the time and cost associated with experimental studies. nih.govnih.gov

Key ADME properties that can be predicted for this compound include:

Absorption: Parameters like human intestinal absorption (HIA), cell permeability (Caco-2), and skin permeability.

Distribution: Prediction of blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

Metabolism: Identification of potential metabolic sites by cytochrome P450 enzymes.

Excretion: Prediction of the route and rate of elimination from the body.

Toxicity: Early assessment of potential toxic effects.

Various software packages and web servers are available to perform these predictions based on the molecule's structure.

Table 2: Key In Silico ADME Parameters

| Parameter | Description | Importance in Drug Discovery |

|---|---|---|

| LogP | Lipophilicity | Affects absorption, distribution, and membrane permeability. |

| Aqueous Solubility | The maximum concentration of a compound in water. | Crucial for absorption and formulation. |

| BBB Penetration | Ability to cross the blood-brain barrier. | Essential for CNS drugs; undesirable for others. |

| CYP450 Inhibition | Inhibition of key metabolic enzymes. | Predicts potential for drug-drug interactions. |

| HIA | Human Intestinal Absorption | Predicts oral bioavailability. |

Mechanistic Investigations of Organic Reactions via Computational Approaches

Computational chemistry is a powerful tool for investigating the mechanisms of organic reactions. uokerbala.edu.iq By calculating the potential energy surface, researchers can identify transition states, intermediates, and the most favorable reaction pathways.

For this compound, computational methods could be used to study its synthesis. For example, the formation of the isoindolin-1-one (B1195906) core often involves the condensation of a primary amine with an ortho-substituted benzene (B151609) derivative. clockss.org A notable method involves the indium-mediated reductive condensation of nitroarenes with o-phthalaldehyde (B127526). clockss.org Computational studies could:

Elucidate the step-by-step mechanism of this transformation.

Calculate the activation energies for different proposed pathways.

Explain the role of the catalyst and reaction conditions.

Predict the regioselectivity and stereoselectivity of the reaction.

Such theoretical investigations provide a molecular-level understanding that complements experimental findings and aids in the optimization of synthetic routes. researchgate.net

Future Perspectives and Translational Research Opportunities

Development of More Efficient and Sustainable Synthetic Methodologies for Industrial Scale-Up

The isoindolinone skeleton is a valuable building block in the synthesis of pharmacologically active compounds. clockss.org Consequently, the development of efficient and environmentally conscious synthetic methods is a key area of research. While specific industrial-scale synthesis protocols for 2-Methyl-6-nitro-isoindolin-1-one are not extensively detailed in publicly available literature, various innovative methods for creating the core isoindolinone structure have been reported. These methods offer potential pathways for a more sustainable and scalable production.

One promising approach is the one-pot synthesis of isoindolin-1-ones from nitroarenes and o-phthalaldehyde (B127526), using an indium-mediated reductive condensation. clockss.org This method is notable for its environmental friendliness and for directly utilizing a nitro compound as the nitrogen source for the heterocycle, which is directly relevant to the synthesis of this compound. clockss.org Other modern techniques focus on catalysis to improve efficiency and reduce waste. For instance, ultrathin platinum nanowires have been used as catalysts for the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde (B143210) with amines, yielding N-substituted isoindolinones under mild conditions (1 bar of hydrogen). organic-chemistry.org

Below is a table summarizing various synthetic strategies for the isoindolinone core, which could be adapted for the large-scale production of this compound.

| Method | Key Reagents/Catalysts | Advantages | Reference |

| Reductive Heterocyclization | Indium/Acetic Acid, o-phthalaldehyde, Nitroarenes | Environmentally friendly, One-pot synthesis, Uses nitro compound directly | clockss.org |

| Reductive C-N Coupling | Platinum (Pt) nanowires, 2-carboxybenzaldehyde, Amines, H₂ | High yields, Mild conditions, Catalyst can be recycled | organic-chemistry.org |

| C-H Carbonylation | Palladium (Pd) catalyst, Benzylamines, CO surrogate (TFBen) | Gas-free, Readily available starting materials | organic-chemistry.org |

| Electrochemical Reduction | Undivided cell with carbon electrodes, Cyclic imides | Controllable, Room temperature, High functional group tolerance | organic-chemistry.org |

| N-Heterocyclic Carbene (NHC) Catalysis | NHC catalyst, Molecular oxygen (air) | Atom efficient, Operationally simple, Mild reaction conditions | organic-chemistry.org |

These methodologies highlight a trend towards greener chemistry, operational simplicity, and efficiency, all of which are critical considerations for industrial scale-up.

Exploration of Novel Biological Targets and Therapeutic Indications Beyond Current Scope

The isoindolinone scaffold is a "privileged" structure in drug discovery, particularly in oncology. nih.gov A primary biological target for this class of compounds is Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA single-strand break repair. nih.govnih.gov PARP inhibitors have emerged as a successful class of drugs for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. nih.gov

Given that this compound is an isoindolinone derivative, it serves as a valuable intermediate for the synthesis of potent PARP-1 inhibitors. nih.govacs.org Research has led to the discovery of isoindolinone-based PARP-1 inhibitors with high potency and selectivity. nih.govnih.gov For example, the compound NMS-P515, an isoindolinone carboxamide, is a potent inhibitor of PARP-1 with a dissociation constant (Kd) of 0.016 μM. nih.gov The development of such compounds underscores the therapeutic potential of the isoindolinone core.

Beyond PARP-1, isoindolinone derivatives have been reported to modulate other cancer-related targets, including the MDM2-p53 interaction and the PI3K-Akt signaling pathway. acs.org Furthermore, the related compound 2-Methyl-6-nitro-2H-indazole serves as an intermediate in the synthesis of pazopanib (B1684535), an antitumor agent, indicating the broader utility of such nitro-containing heterocyclic structures in cancer therapy. nih.gov The future for this compound likely involves its use as a key building block to create novel compounds targeting these and other undiscovered biological pathways, potentially expanding its therapeutic indications.

Application of Advanced Computational Design for De Novo Drug Discovery

Computational methods are increasingly integral to modern drug discovery, accelerating the identification and optimization of lead compounds. For the isoindolinone class, in silico studies, including molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, are being employed to design and evaluate new derivatives. acs.orgrsc.org

Molecular docking studies, for instance, are used to predict the binding modes of newly designed quinazolinone derivatives (bioisosteres of the isoindolinone-containing drug Olaparib) within the active site of PARP-1. rsc.org These computational models help rationalize the structure-activity relationships (SAR) observed in biological assays and guide the synthesis of more potent inhibitors. rsc.org

The application of such computational tools to this compound can facilitate the de novo design of novel therapeutic agents. By using this compound as a virtual scaffold, researchers can explore a vast chemical space, modifying its structure to optimize binding affinity for specific biological targets, improve pharmacokinetic properties, and predict potential off-target effects before committing to costly and time-consuming chemical synthesis.

Integration of this compound in Combinatorial Library Synthesis and High-Throughput Screening

Combinatorial chemistry and high-throughput screening (HTS) are cornerstone technologies for identifying novel hit compounds from large chemical libraries. The structure of this compound makes it an ideal building block for inclusion in combinatorial library synthesis. Its functional groups can be readily modified to generate a diverse set of derivatives.

A particularly innovative approach is the use of DNA-encoded library (DEL) technology. This technique has been successfully applied to discover novel isoindolinone-based PARP-1 inhibitors. nih.gov In one study, a DEL screening against a catalytic domain construct of PARP-1 led to the identification of potent inhibitors with single-digit nanomolar activity. nih.gov This demonstrates that isoindolinone scaffolds are highly amenable to HTS campaigns.

By incorporating this compound into such libraries, researchers can rapidly screen for biological activity against a wide array of targets, significantly accelerating the initial stages of drug discovery and potentially uncovering entirely new therapeutic applications for this chemical class.

Synergistic Effects in Combination Therapies

Combination therapy, the use of multiple drugs to treat a single disease, is a standard of care in oncology. This approach can enhance efficacy, overcome drug resistance, and reduce toxicity. PARP inhibitors, the class of drugs for which the isoindolinone scaffold is highly relevant, are frequently studied in combination with other agents.

For example, PARP inhibitors have shown synergistic anti-cancer activity when combined with DNA-damaging chemotherapies like platinum analogs (e.g., oxaliplatin). acs.org Clinical trials have evaluated the PARP inhibitor talazoparib, which shares structural similarities with isoindolinone-based inhibitors, in patients with various cancers, demonstrating clinical benefit. nih.gov The rationale is that inhibiting PARP-mediated DNA repair makes cancer cells more susceptible to the DNA damage induced by chemotherapy.

While direct studies on the synergistic effects of this compound are not yet published, its role as a precursor to PARP inhibitors suggests a strong potential for its derivatives to be used in combination therapies. Future research will likely focus on developing novel isoindolinone-based drugs derived from this intermediate and evaluating their synergistic potential with existing and emerging cancer treatments, including chemotherapy, immunotherapy, and other targeted agents.

Q & A

Q. What are the recommended methods for synthesizing 2-Methyl-6-nitro-isoindolin-1-one, and how can purity be validated?

Synthesis typically involves nitration and cyclization steps starting from isoindoline derivatives. A common approach includes:

- Nitration : Introducing a nitro group at the 6-position using mixed acids (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C).

- Methylation : Alkylation at the 2-position using methyl halides or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).

- Cyclization : Acid-catalyzed cyclization to form the isoindolinone core. Purity Validation :

- HPLC/GC-MS : To assess chemical purity (>95% as per industry standards) .

- Melting Point Analysis : Compare with literature values (e.g., 90.5°C–93.5°C for structurally similar compounds) .

- NMR/IR Spectroscopy : Confirm functional groups (e.g., nitro group at ~1520 cm⁻¹ in IR, methyl protons at δ 2.5–3.0 ppm in ¹H NMR) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Assign proton environments (e.g., aromatic protons, methyl groups) and carbon backbone.

- FT-IR : Identify nitro (NO₂) stretching vibrations (~1520 cm⁻¹) and lactam carbonyl (C=O) bands (~1680 cm⁻¹).

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., C₉H₈N₂O₃, [M+H]⁺ = 193.08) .

- X-ray Crystallography : Resolve crystal structure using programs like SHELXL for small-molecule refinement .

Advanced Research Questions

Q. How can computational modeling optimize the reaction pathways for synthesizing this compound?

- Density Functional Theory (DFT) : Calculate transition states and energy barriers for nitration/cyclization steps.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics.

- Software Tools : Gaussian or ORCA for quantum mechanics; VMD for visualization. Example Workflow :

Q. How should researchers address contradictions in spectral data during structural elucidation?

- Cross-Validation : Compare NMR/IR data with analogous compounds (e.g., 5-Methylindoline or tert-butyl-substituted isoindolinones) .

- Crystallographic Resolution : Use SHELXD/SHELXE for experimental phasing if X-ray data is ambiguous .

- Dynamic NMR : Resolve conformational equilibria (e.g., ring puckering) causing split peaks. Case Study : Aromatic proton splitting in ¹H NMR may suggest impurities; HPLC-MS can detect byproducts .

Q. What strategies improve the reproducibility of biological activity assays involving this compound?

- Standardized Protocols : Adopt OECD guidelines for cytotoxicity testing (e.g., MTT assays).

- Positive/Negative Controls : Use known inhibitors (e.g., doxorubicin) and solvent blanks.

- Data Triangulation : Combine enzyme inhibition assays (e.g., kinase profiling) with computational docking studies. Table 1 : Example Bioactivity Data

Methodological Considerations

Q. How can researchers design robust stability studies for this compound under varying storage conditions?

- Accelerated Degradation Tests : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) for 4–8 weeks.

- Analytical Endpoints : Monitor purity via HPLC and degradation products via LC-MS.

- Kinetic Modeling : Apply Arrhenius equations to predict shelf life .

Q. What are best practices for documenting synthetic procedures to ensure reproducibility?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.